

5,7-Dimethoxyflavanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5,7-Dimethoxyflavanone**

Cat. No.: **B600649**

[Get Quote](#)

CAS Number: 1036-72-2

This technical guide provides an in-depth overview of **5,7-Dimethoxyflavanone**, a naturally occurring flavanone with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering comprehensive chemical data, detailed experimental protocols, and insights into its biological activities and associated signaling pathways.

Chemical and Physical Data

5,7-Dimethoxyflavanone, a derivative of flavanone, is characterized by the presence of two methoxy groups at the 5 and 7 positions of the A ring. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1036-72-2	[1]
Molecular Formula	C ₁₇ H ₁₆ O ₄	[1]
Molecular Weight	284.31 g/mol	[1]
IUPAC Name	5,7-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one	[1]
Synonyms	5,7-Dimethoxy-2-phenyl-chroman-4-one	[1]
Appearance	Solid	
Melting Point	115-117 °C	
Solubility	Soluble in DMSO and Methanol. Slightly soluble in Chloroform and Ethyl Acetate.	
SMILES	COc1=CC2=C(C(=O)CC(=O)O)C=C2C3=CC=CC=C3C(=C1)OC	
InChI	InChI=1S/C17H16O4/c1-19-12-8-15(20-2)17-13(18)10-14(21-16(17)9-12)11-6-4-3-5-7-11/h3-9,14H,10H2,1-2H3	
InChIKey	IAFBOKYTDSDNHV-UHFFFAOYSA-N	

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dimethoxyflavanone

This protocol describes the synthesis of **5,7-dimethoxyflavanone** from its corresponding chalcone, 2'-hydroxy-4',6'-dimethoxychalcone.

Materials:

- 2'-hydroxy-4',6'-dimethoxychalcone
- Dimethyl sulfoxide (DMSO)
- Iodine (I₂)
- 10% aqueous Sodium thiosulfate (Na₂S₂O₃) solution
- Ethanol
- Water
- Hexane
- Reaction flask with reflux condenser
- Heating mantle
- Filtration apparatus
- Beakers and other standard laboratory glassware

Procedure:

- Dissolve 2'-hydroxy-4',6'-dimethoxychalcone (1.0 mmol) in DMSO (2-5 mL) in a round-bottom flask equipped with a reflux condenser.
- Add a catalytic amount of iodine (8 mol%).
- Gently reflux the mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
- After completion, cool the reaction mixture to room temperature and pour it into a 10% aqueous solution of sodium thiosulfate.
- Stir the mixture to precipitate the crude product.
- Collect the precipitate by filtration and wash it thoroughly with water and then with hexane.

- Recrystallize the crude product from an ethanol-water mixture (1:1 v/v) to obtain pure **5,7-dimethoxyflavanone**.

Protocol 2: Isolation and Purification of 5,7-Dimethoxyflavanone from Kaempferia parviflora

This protocol details the extraction and purification of **5,7-dimethoxyflavanone** from the rhizomes of Kaempferia parviflora (black ginger).

Materials:

- Dried and powdered rhizomes of Kaempferia parviflora
- 95% Ethanol
- Maceration container
- Rotary evaporator
- Silica gel for column chromatography
- Hexane
- Ethyl acetate
- Glass column for chromatography
- Fraction collector
- TLC plates and developing chamber

Procedure:

- Extraction:
 1. Macerate the powdered Kaempferia parviflora rhizomes in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v) for 7 days at room temperature, with occasional agitation.

2. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.
- Purification by Column Chromatography:
 1. Prepare a silica gel slurry in hexane and pack it into a glass column.
 2. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel.
 3. Load the adsorbed sample onto the top of the prepared column.
 4. Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
 5. Collect fractions and monitor them by TLC.
 6. Combine the fractions containing **5,7-dimethoxyflavanone** (identified by comparison with a standard or by spectroscopic methods).
 7. Evaporate the solvent from the combined fractions to yield purified **5,7-dimethoxyflavanone**.

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol is designed to assess the inhibitory effect of **5,7-dimethoxyflavanone** on the NF-κB signaling pathway in a cell-based assay.

Materials:

- HEK293T cells (or other suitable cell line)
- DMEM with 10% FBS and 1% penicillin-streptomycin
- NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
- Transfection reagent (e.g., Lipofectamine)

- **5,7-Dimethoxyflavanone** (dissolved in DMSO)
- TNF- α (or another NF- κ B activator)
- Dual-luciferase reporter assay system
- 96-well cell culture plates
- Luminometer

Procedure:

- Cell Seeding and Transfection:
 1. Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluence on the day of transfection.
 2. Co-transfect the cells with the NF- κ B luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
 3. Incubate for 24 hours.
- Treatment:
 1. Pre-treat the transfected cells with various concentrations of **5,7-dimethoxyflavanone** (e.g., 1, 5, 10, 25, 50 μ M) for 1-2 hours. Include a vehicle control (DMSO).
 2. Stimulate the cells with TNF- α (e.g., 10 ng/mL) for 6-8 hours to activate the NF- κ B pathway. Include an unstimulated control.
- Luciferase Assay:
 1. Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
 2. Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
- Data Analysis:

1. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
2. Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.
3. Determine the inhibitory effect of **5,7-dimethoxyflavanone** by comparing the fold induction in the treated groups to the TNF-α-stimulated control group.

Protocol 4: Western Blot for MAPK Pathway Activation

This protocol describes the assessment of the phosphorylation status of key MAPK proteins (ERK, JNK, and p38) in response to treatment with **5,7-dimethoxyflavanone**.

Materials:

- RAW 264.7 macrophages (or other suitable cell line)
- Cell culture medium and supplements
- **5,7-Dimethoxyflavanone**
- LPS (Lipopolysaccharide) for stimulation
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)

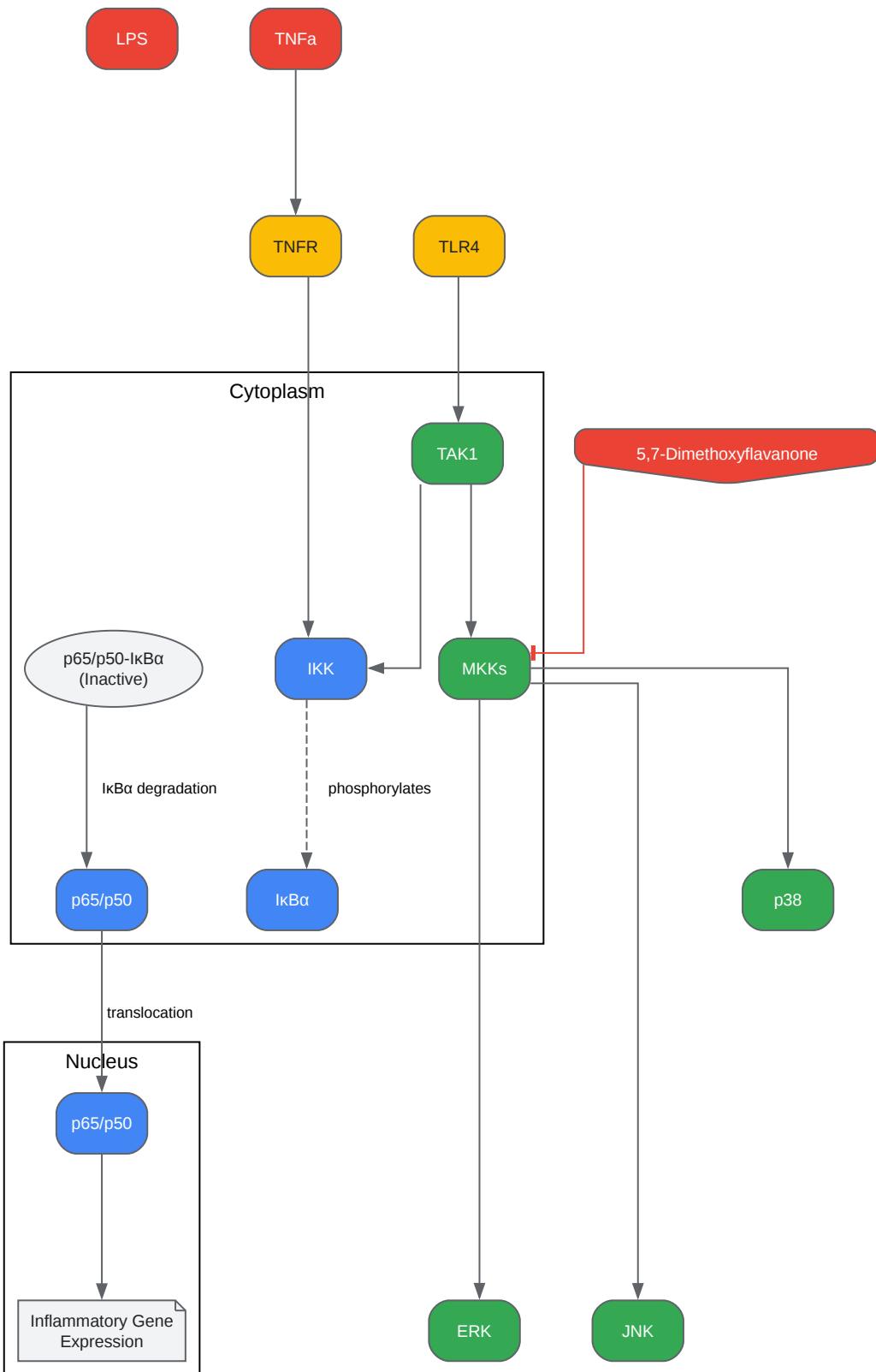
- HRP-conjugated secondary antibody
- ECL detection reagent
- Imaging system

Procedure:**• Cell Culture and Treatment:**

1. Culture RAW 264.7 cells to 80-90% confluence.
2. Pre-treat the cells with desired concentrations of **5,7-dimethoxyflavanone** for 1 hour.
3. Stimulate the cells with LPS (e.g., 1 μ g/mL) for 30 minutes to 1 hour.

• Protein Extraction:

1. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
2. Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Determine the protein concentration of each lysate using a BCA assay.


• Western Blotting:

1. Separate equal amounts of protein from each sample by SDS-PAGE.
2. Transfer the separated proteins to a PVDC membrane.
3. Block the membrane with blocking buffer for 1 hour at room temperature.
4. Incubate the membrane with primary antibodies against the phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.
5. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

6. Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
- Stripping and Re-probing:
 1. To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of ERK, JNK, and p38.
- Data Analysis:
 1. Quantify the band intensities using densitometry software.
 2. For each MAPK, calculate the ratio of the phosphorylated protein to the total protein.
 3. Compare the ratios in the treated groups to the LPS-stimulated control to determine the effect of **5,7-dimethoxyflavanone** on MAPK phosphorylation.

Signaling Pathways

5,7-Dimethoxyflavanone has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. The diagram below illustrates the inhibitory effects of **5,7-dimethoxyflavanone** on the NF-κB and MAPK signaling pathways.

[Click to download full resolution via product page](#)

Caption: Inhibition of NF-κB and MAPK signaling pathways by **5,7-Dimethoxyflavanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- To cite this document: BenchChem. [5,7-Dimethoxyflavanone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b600649#5-7-dimethoxyflavanone-cas-number-and-chemical-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com